molecular formula C7H3BrF3NO3 B1530033 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene CAS No. 1805591-69-8

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene

Cat. No. B1530033
M. Wt: 286 g/mol
InChI Key: LWJRPYWTAUITEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is represented by the formula C7H3BrF3NO3 . The average mass of the molecule is 286.003 Da and the monoisotopic mass is 284.924835 Da .


Physical And Chemical Properties Analysis

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Summary of the Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in this process was explored .
  • Methods of Application or Experimental Procedures: The process involves the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy-substituents on the aryl bromide .
  • Results or Outcomes: High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Safety And Hazards

The safety information for 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While the specific future directions for 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene are not detailed in the search results, it’s clear that this compound has potential applications in various fields of research and industry. It’s also available for purchase for pharmaceutical testing , indicating its relevance in medical and pharmaceutical research.

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-5-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJRPYWTAUITEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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